2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
CAS No.:
Cat. No.: VC16398240
Molecular Formula: C11H17ClFN5
Molecular Weight: 273.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClFN5 |
|---|---|
| Molecular Weight | 273.74 g/mol |
| IUPAC Name | 2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H16FN5.ClH/c1-9-7-15-17(6-4-12)11(9)13-8-10-3-5-14-16(10)2;/h3,5,7,13H,4,6,8H2,1-2H3;1H |
| Standard InChI Key | KTQYIAVTPUTUCG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)CCF)NCC2=CC=NN2C.Cl |
Introduction
1. Introduction to the Compound
2-(2-fluoroethyl)-4-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a synthetic chemical compound. Its structure suggests it belongs to the class of pyrazole derivatives, which are widely studied for their biological and pharmacological activities. The inclusion of a hydrochloride salt indicates improved solubility and stability, often necessary for pharmaceutical applications.
2. Structural Analysis
The compound can be broken down into several functional groups and structural features:
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Pyrazole Core:
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Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are common in medicinal chemistry due to their bioactive properties.
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Fluoroethyl Substitution:
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The 2-fluoroethyl group introduces fluorine, which can enhance lipophilicity, metabolic stability, and binding affinity in drug molecules.
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Methyl Substituents:
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Methyl groups on the pyrazole ring and the side chain contribute to hydrophobicity and can influence receptor interactions.
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Hydrochloride Salt:
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The hydrochloride form increases water solubility, making the compound more suitable for biological systems.
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3. Potential Applications
Based on its structure, this compound may have applications in:
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Pharmaceuticals:
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Pyrazole derivatives are known for anti-inflammatory, antimicrobial, antifungal, anticancer, and analgesic activities.
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The fluorine atom often enhances drug-like properties by improving bioavailability.
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Chemical Research:
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The compound could serve as an intermediate in synthesizing more complex molecules or as a tool in studying biochemical pathways.
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4. Synthesis Pathways
While specific synthesis data for this compound is unavailable, typical methods for similar compounds involve:
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Formation of the Pyrazole Core:
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Reaction of hydrazines with 1,3-diketones or β-keto esters.
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Introduction of Substituents:
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Alkylation or halogenation reactions to add fluoroethyl and methyl groups.
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Salt Formation:
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Reaction with hydrochloric acid to form the hydrochloride salt.
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6. Analytical Characterization
For proper identification and quality control, the following techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C):
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To confirm the structure and substitution pattern.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To identify functional groups like amines and fluorinated alkyl chains.
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X-ray Crystallography:
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To analyze the crystal structure if available.
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